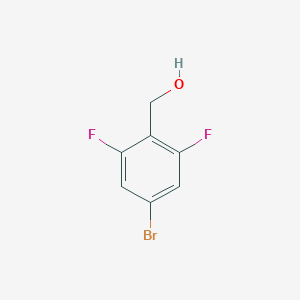

4-Bromo-2,6-difluorobenzyl alcohol

Overview

Description

4-Bromo-2,6-difluorobenzyl alcohol is an organic compound with the molecular formula C7H5BrF2O. It is a white to light yellow solid with a melting point of 76-81°C . This compound is used as an intermediate in organic synthesis and has applications in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,6-difluorobenzyl alcohol can be synthesized through the reduction of 4-bromo-3,5-difluorobenzoic acid . The process involves the following steps:

Reduction of 4-bromo-3,5-difluorobenzoic acid: The carboxyl group of 4-bromo-3,5-difluorobenzoic acid is reduced using borane-tetrahydrofuran complex (BH3-THF) at 0°C. The reaction mixture is then stirred at room temperature overnight.

Quenching and Workup: The reaction is quenched with methanol and hydrochloric acid, followed by stirring at room temperature for an additional 2 hours.

Industrial Production Methods

Industrial production methods for this compound typically involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-difluorobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding hydrocarbon.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: 4-Bromo-2,6-difluorobenzaldehyde or 4-bromo-2,6-difluorobenzoic acid.

Reduction: 4-Bromo-2,6-difluorotoluene.

Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2,6-difluorobenzyl alcohol has been investigated for its potential therapeutic applications. Its derivatives are being studied for their inhibitory effects on various biological targets, including enzymes like monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters. Inhibitors of MAOs have implications in treating neurodegenerative diseases and mood disorders .

Case Study: MAO Inhibition

Research indicates that structurally related compounds can modulate MAO activity. The introduction of halogen groups like bromine and fluorine enhances the binding affinity to the enzyme, potentially leading to more effective treatments for depression and anxiety disorders .

Biochemical Applications

In biochemistry, this compound is utilized as a reagent in various analytical techniques. It is particularly useful in:

- Cell Culture and Transfection: The compound can be employed to modify cellular environments or as part of transfection protocols to enhance gene delivery efficiency .

- Molecular Testing: Its derivatives are used in assays that require specific interactions with biological molecules, facilitating the study of cellular processes and disease mechanisms .

Synthesis and Catalysis

The compound serves as a valuable intermediate in organic synthesis. It can be utilized in:

- Catalytic Reactions: Research has demonstrated its effectiveness as a ligand in transition metal-catalyzed reactions, particularly in the hydration of nitriles to form amides . This application showcases its role in green chemistry, where it aids in reducing waste and improving reaction efficiency.

Example Reaction

The compound can participate in reactions where it acts as a nucleophile or electrophile, facilitating transformations that yield complex organic molecules with potential pharmacological properties.

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific optical or electronic properties. The incorporation of fluorinated compounds often leads to enhanced stability and performance characteristics in polymers and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-2,6-difluorobenzyl alcohol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in various biochemical pathways.

Pathways Involved: It modulates the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2-fluorobenzyl alcohol: Similar structure but with one less fluorine atom.

2,6-Difluorobenzyl alcohol: Lacks the bromine atom.

4-Bromo-3,5-difluorobenzyl alcohol: Similar structure but with different fluorine positions.

Uniqueness

4-Bromo-2,6-difluorobenzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of specialized compounds and in applications requiring precise molecular interactions .

Biological Activity

4-Bromo-2,6-difluorobenzyl alcohol (CAS Number: 162744-59-4) is a synthetic organic compound with notable applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : CHBrFO

- Molecular Weight : 223.017 g/mol

- Physical State : White to light yellow solid

- Melting Point : 76-81°C

Biological Applications

This compound serves as an important intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting specific pathways involved in cancer and other diseases.

1. Role in Cancer Treatment

One of the primary uses of this compound is as a precursor for the synthesis of RET inhibitors, which are crucial in treating certain types of cancers. RET (rearranged during transfection) is a receptor tyrosine kinase involved in cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and improved patient outcomes.

Mechanism of Action :

- The compound likely influences key signaling pathways such as MAPK/ERK, PI3K/AKT, and JAK/STAT, which are critical for cell growth and differentiation.

2. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown that related compounds can inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organisms | Inhibition Zone (mm) |

|---|---|---|

| H4DAP ligand | Staphylococcus aureus | 15 |

| H4DAP-Cu complex | Escherichia coli | 18 |

| H4DAP-Ni complex | Candida albicans | 20 |

Case Studies

-

Synthesis and Characterization :

A study detailed the synthesis of this compound through various chemical reactions involving fluorinated benzene derivatives. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the compound . -

Cytotoxicity Studies :

In vitro cytotoxicity assays using MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) cell lines demonstrated that compounds derived from this compound showed significant reductions in cell viability compared to control treatments . -

Antioxidant Activity :

The antioxidant potential of synthesized complexes involving this compound was evaluated using DPPH and ABTS scavenging assays. Results indicated that these complexes possess considerable antioxidant activity, suggesting potential protective effects against oxidative stress-related diseases .

Safety and Handling

While this compound has useful biological applications, it is important to handle it with care due to its potential irritant properties:

Q & A

Q. Basic: How can 4-bromo-2,6-difluorobenzyl alcohol be synthesized with high purity for research purposes?

Methodological Answer:

Synthesis typically involves bromination and fluorination of benzyl alcohol derivatives. A common approach includes:

- Step 1 : Direct bromination of 2,6-difluorobenzyl alcohol using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN in CCl₄).

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Purity Validation : Confirm purity (>98%) using HPLC (C18 column, methanol/water mobile phase) and GC-MS/MS .

- Critical Note : Monitor reaction temperature to avoid over-bromination; excess NBS can lead to di-substituted byproducts.

Q. Basic: What analytical methods ensure structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, -CH₂OH at δ 4.6 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (223.015 g/mol) and isotopic patterns for Br/F .

- Chromatography : GC-MS/MS with DI-HS-SPME (direct-immersion/headspace solid-phase microextraction) detects impurities at ppm levels .

- X-ray Crystallography : For crystalline samples, SHELX programs refine molecular geometry and confirm stereoelectronic effects .

Q. Basic: How can solubility be optimized for in vivo or in vitro studies?

Methodological Answer:

- Solvent Selection : Use DMSO for stock solutions (10 mM). For aqueous compatibility, mix with PEG300 and Tween 80 (e.g., 5% DMSO, 40% PEG300, 50% saline) .

- Sonication & Heating : Warm the solution to 37°C and sonicate for 10–15 minutes to disrupt hydrogen bonding.

- Stability : Aliquot and store at -80°C (6-month stability) or -20°C (1-month stability). Avoid freeze-thaw cycles .

Q. Advanced: How to design experiments analyzing substituent effects on its reactivity in cross-coupling reactions?

Methodological Answer:

- Mechanistic Probes : Compare reaction rates with Pd-catalyzed Suzuki couplings using para-substituted aryl halides. Monitor electronic effects via Hammett plots (σ values for -Br, -F substituents).

- Kinetic Studies : Use stopped-flow NMR to track intermediates. For example, bromine’s leaving-group ability vs. fluorine’s electron-withdrawing effect .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict regioselectivity in nucleophilic aromatic substitutions .

Q. Advanced: How is this compound utilized in polymer synthesis?

Methodological Answer:

- Copolymerization : Acts as a monomer in phase-transfer catalyzed polymerization. Example: Copolymerize with 4-hydroxy-3,5-dimethylbenzyl alcohol using Cu(II)-acetoxime/O₂ to form polyethers .

- Functionalization : The bromine site enables post-polymerization modifications (e.g., click chemistry with azides).

- Thermal Analysis : DSC/TGA monitors glass transition temperatures (Tg) and decomposition profiles (e.g., ~200°C for Br-containing polymers) .

Q. Advanced: What are its applications as a pharmacological intermediate?

Methodological Answer:

- Drug Design : Serves as a building block for kinase inhibitors (e.g., CP-547632 hydrochloride, a VEGF inhibitor). The bromine and fluorine groups enhance binding to hydrophobic pockets .

- Metabolic Stability : Fluorine reduces CYP450-mediated metabolism. Validate via in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

- Toxicity Screening : Use zebrafish models to assess developmental toxicity (LC₅₀ > 100 µM indicates low acute risk) .

Properties

IUPAC Name |

(4-bromo-2,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRHFWSNUFIKER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CO)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378355 | |

| Record name | 4-Bromo-2,6-difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162744-59-4 | |

| Record name | 4-Bromo-2,6-difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-difluorobenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.